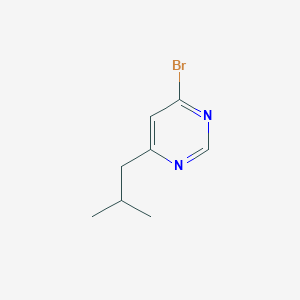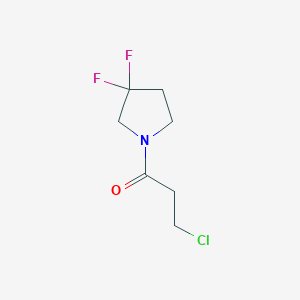
3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one, also known as this compound (CFDP), is a novel fluorinated organochlorine compound with a wide range of potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of several bioactive compounds, including antitumor agents, and is also a key intermediate in the synthesis of various pharmaceuticals. It has been studied extensively for its unique structural features, which offer interesting opportunities for the development of novel drugs.
Aplicaciones Científicas De Investigación
CFDP has been studied extensively in the field of medicinal chemistry for its potential applications in the synthesis of various bioactive compounds. It has been used as a starting material in the synthesis of several antitumor agents, including the novel compound 5-(3,3-difluoropyrrolidin-1-yl)benzylidene-2-thioxo-2H-imidazole-1-carboxamide. Additionally, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as the anticonvulsant drug phenytoin.
Mecanismo De Acción
The mechanism of action of CFDP is not yet fully understood. However, it is believed to involve a combination of electrostatic, hydrogen bonding, and pi-pi interactions between the chloro group and the fluorine atoms of the pyrrolidine ring. These interactions are thought to lead to the formation of a stable complex between the CFDP molecule and the target molecule, allowing it to act as a catalyst for various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFDP are not yet fully understood. However, it has been shown to possess some anti-inflammatory and antioxidant properties in vitro. Additionally, it has been demonstrated to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have potential applications in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFDP has several advantages for laboratory experiments. First, it is relatively easy to synthesize and is commercially available in a variety of forms. Additionally, it is stable at room temperature and can be stored for extended periods of time without degradation. Finally, it has a low toxicity profile, making it safe for use in a variety of laboratory experiments.
However, there are also some limitations to its use in laboratory experiments. First, it is relatively expensive, making it difficult to use in large-scale experiments. Additionally, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
Given the promising results of its initial applications, there are a number of potential future directions for the use of CFDP. One potential direction is the development of novel therapeutic agents based on its structure and mechanism of action. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs for the treatment of various diseases. Finally, its potential applications in the synthesis of various pharmaceuticals could lead to the development of novel drug delivery systems.
Propiedades
IUPAC Name |
3-chloro-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c8-3-1-6(12)11-4-2-7(9,10)5-11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFBXDZDBVPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1475484.png)
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)
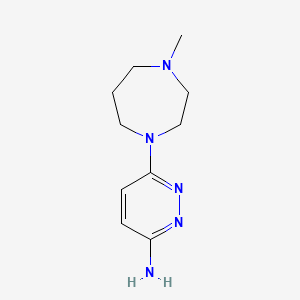
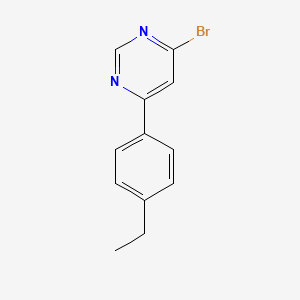
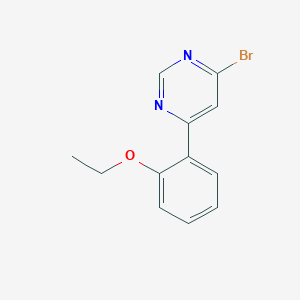
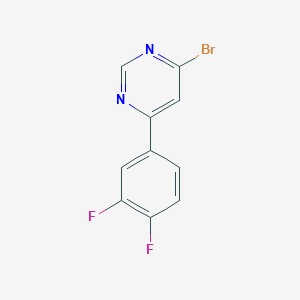
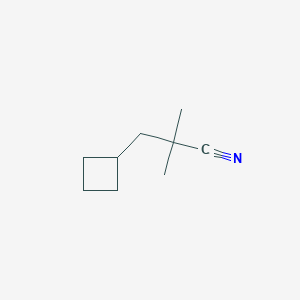

![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)
![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)
amine](/img/structure/B1475503.png)
